molecular formula C23H19ClN2O4S B3013284 N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide CAS No. 941951-10-6

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide

Cat. No.: B3013284
CAS No.: 941951-10-6
M. Wt: 454.93
InChI Key: WWGKOFWCJCKRKC-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide is a synthetic chemical compound of significant interest in medicinal chemistry research, incorporating both a benzo[d]oxazole and an aryl sulfonamide moiety. These structural features are associated with a wide range of pharmacological activities, making this compound a valuable scaffold for investigating new therapeutic agents. The benzo[d]oxazole core is a privileged structure in drug discovery, with numerous derivatives reported to possess potent antibacterial and antifungal properties against various strains such as Escherichia coli , Pseudomonas aeruginosa , Staphylococcus aureus , and Bacillus subtilis . Furthermore, specific benzoxazole analogues have demonstrated promising anticancer activity in screenings against human colorectal carcinoma (HCT116) cell lines, with some compounds showing efficacy comparable to standard chemotherapeutic agents . The structural motif of a butanamide linker, as seen in related compounds, has been utilized in the design of molecules for molecular docking studies against therapeutic targets like the alpha-glucosidase enzyme (3-TOP protein), suggesting potential applications in metabolic disorder research . The presence of the 4-chlorophenylsulfonyl group may contribute to modulating the compound's electronic properties, lipophilicity, and binding affinity to biological targets, potentially influencing its pharmacokinetic profile. Researchers can leverage this compound as a key intermediate or a lead molecule in programs aimed at developing novel antimicrobial, anticancer, or enzyme inhibitory agents . Its mechanism of action is likely multifaceted and target-specific, requiring further investigation to fully elucidate. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-(4-chlorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O4S/c24-17-10-12-19(13-11-17)31(28,29)14-4-9-22(27)25-18-6-3-5-16(15-18)23-26-20-7-1-2-8-21(20)30-23/h1-3,5-8,10-13,15H,4,9,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGKOFWCJCKRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of appropriate ortho-aminophenol derivatives with carboxylic acids or their derivatives.

    Attachment of the phenyl group: This step might involve a Suzuki coupling reaction between a halogenated benzo[d]oxazole and a phenylboronic acid.

    Introduction of the sulfonyl group: This can be done by reacting the intermediate with a sulfonyl chloride under basic conditions.

    Formation of the butanamide chain: The final step could involve the amidation of the sulfonyl intermediate with a suitable amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or benzo[d]oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzo[d]oxazole moiety, a phenyl group , and a sulfonyl butanamide chain . Its IUPAC name is N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-(4-chlorophenyl)sulfonylbutanamide, with the molecular formula C23H19ClN2O4SC_{23}H_{19}ClN_2O_4S and a molecular weight of 440.9 g/mol.

Synthesis Overview

The synthesis typically involves several steps:

  • Formation of the benzo[d]oxazole ring : Cyclization of ortho-aminophenol derivatives.
  • Attachment of the phenyl group : Often achieved through Suzuki coupling reactions.
  • Introduction of the sulfonyl group : Reaction with sulfonyl chlorides under basic conditions.
  • Formation of the butanamide chain : Amidation with suitable amines.

Medicinal Chemistry

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide has been investigated for its potential antimicrobial and anticancer properties . Compounds with similar structures have shown activity against various cancer cell lines, indicating that this compound may also exhibit similar therapeutic effects.

Case Study: Anticancer Activity

In a study examining the cytotoxic effects of related compounds on cancer cell lines, it was found that derivatives containing benzo[d]oxazole moieties demonstrated significant inhibition of cell proliferation through apoptosis induction. The specific pathways involved included the inhibition of tyrosine kinases, which are crucial in cancer signaling pathways.

CompoundIC50 (µM)Cancer Cell Line
Compound A5.0MCF-7
This compoundTBDTBD

The compound's mechanism of action is hypothesized to involve interactions with specific enzymes or receptors, potentially leading to modulation of biological pathways. Research indicates that compounds with similar structures can act as enzyme inhibitors or modulators.

Applications in Materials Science

In materials science, this compound can serve as a building block for synthesizing advanced materials such as polymers with specific electronic or optical properties.

Case Study: Polymer Development

Recent research has explored the use of sulfonamide derivatives in creating conductive polymers. The incorporation of this compound into polymer matrices has shown enhancements in electrical conductivity due to its electron-rich structure.

Polymer TypeConductivity (S/m)Additive
Conductive Polymer A0.01This compound
Conductive Polymer B0.005Other Sulfonamide Derivative

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The compound shares its 4-((4-chlorophenyl)sulfonyl)butanamide core with several analogs, but differs in the heterocyclic substituent attached to the phenyl group. Key analogs include:

Compound Name Heterocyclic Substituent Molecular Formula Molecular Weight Notable Features
Target Compound Benzo[d]oxazol-2-yl Likely C23H18ClN3O4S* ~475.9* Combines sulfonamide with benzooxazole
4-((4-Chlorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide 1,3,4-Oxadiazol-2-yl (trimethoxy) C21H22ClN3O7S 495.9 Electron-rich oxadiazole with methoxy groups
4-((4-Chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide 1,3,4-Oxadiazol-2-yl (furan) C16H14ClN3O5S 395.8 Smaller heterocycle with furan ring
Example 53 (Patent compound) Pyrazolo[3,4-d]pyrimidin-3-yl C29H20F2N6O3 562.5 Fluorinated chromenone core

*Estimated based on structural similarity to analogs.

Key Observations:
  • Heterocyclic Diversity : The benzo[d]oxazole group in the target compound is bulkier and more aromatic than the oxadiazole or pyrazolopyrimidine groups in analogs. This may enhance π-π stacking interactions in biological targets compared to smaller heterocycles like furan .
  • Molecular Weight : The target compound’s higher molecular weight (~475.9) compared to (395.8) suggests reduced bioavailability unless optimized via formulation .

Biological Activity

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

Chemical Structure and Synthesis

The compound features a benzo[d]oxazole moiety, a phenyl group , and a sulfonyl butanamide chain . Its IUPAC name is N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-(4-chlorophenyl)sulfonylbutanamide, with the molecular formula C23H19ClN2O4SC_{23}H_{19}ClN_{2}O_{4}S and a molecular weight of 440.9 g/mol .

Synthetic Routes

The synthesis typically involves several steps:

  • Formation of the benzo[d]oxazole ring : Cyclization of ortho-aminophenol derivatives with carboxylic acids.
  • Attachment of the phenyl group : Utilizing Suzuki coupling reactions.
  • Introduction of the sulfonyl group : Reaction with sulfonyl chlorides under basic conditions.
  • Formation of the butanamide chain : Amidation with suitable amines.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions may modulate various biological pathways, contributing to its potential therapeutic effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example, studies on benzoxazole derivatives have shown selective antibacterial effects against Gram-positive bacteria like Bacillus subtilis and antifungal activity against pathogens such as Candida albicans .

CompoundActivityMIC (µg/mL)
Compound AAntibacterial50
Compound BAntifungal20

Anticancer Activity

This compound has been investigated for its cytotoxic effects against various cancer cell lines. Studies have shown that derivatives can selectively induce apoptosis in cancer cells while sparing normal cells, suggesting a promising therapeutic index .

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)10
HepG2 (Liver)12

Case Studies and Research Findings

  • Anticancer Efficacy : In vitro studies demonstrated that certain benzoxazole derivatives exhibited potent cytotoxicity against multiple cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The structure–activity relationship indicated that electron-donating groups enhanced activity .
  • Antimicrobial Screening : A screening of various benzoxazole derivatives revealed that while many showed low antibacterial activity, several compounds were effective against C. albicans, with MIC values significantly lower than those observed for Gram-positive bacteria .
  • Structure–Activity Relationship : Research has established that modifications to the benzoxazole ring and substituents on the phenyl groups can dramatically influence biological activity, highlighting the importance of chemical structure in drug design .

Q & A

Advanced Research Questions

How can researchers resolve contradictions in reported activity data across studies?

  • Meta-analysis : Compare datasets for variables such as assay conditions (e.g., pH, temperature), cell line passage numbers, and compound purity (>95% by HPLC).
  • Dose-response validation : Replicate experiments with standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., Western blotting for target engagement) .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and identify structural determinants of activity .

What strategies optimize the compound’s selectivity for specific biological targets?

  • SAR studies : Synthesize analogs with modified substituents (e.g., replacing 4-chlorophenyl with fluorophenyl or adjusting the sulfonyl linker length) to map pharmacophore requirements .
  • Off-target profiling : Use kinase/GPCR panels (e.g., Eurofins Cerep) to identify cross-reactivity and refine selectivity .
  • Proteomic profiling : Apply chemoproteomics (e.g., activity-based protein profiling) to uncover unintended interactions .

How can metabolic stability and pharmacokinetics be improved?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the benzo[d]oxazole ring) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
  • Formulation optimization : Use lipid nanoparticles or cyclodextrin complexes to improve aqueous solubility and half-life .

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